Cas no 56486-94-3 ((+)-Norartocarpanone)
(+)-Norartocarpanone Chemical and Physical Properties
Names and Identifiers
-
- Steppogenin
- (2S)-2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-chromen -4-one
- 2',4',5,7-Tetrahydroxyflavanone
- Norartocarpanone
- [ "Norartocarpanone" ]
- (+)-Norartocarpanone
- 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one
- CHEMBL465194
- 121694-88-0
- CHEBI:174745
- LMPK12140533
- 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
- AKOS040736149
- 5,7,2',4'-tetrahydroxyflavanone
- SCHEMBL677660
- BDBM50269605
- FS-10023
- CHEMBL458395
- (2S)-5,7,2',4'-tetrahydroxyflavanone
- E80564
- XS161533
- (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
- (2S)-5,7,2'',4''-tetrahydroxyflavanone
- SCHEMBL6822729
- BDBM50251005
- DTXSID101318233
- QBLQLKNOKUHRCH-ZDUSSCGKSA-N
- (S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychroman-4-one
- AKOS032962442
- 56486-94-3
- DA-67786
-
- Inchi: InChI=1S/C15H12O6/c16-7-1-2-9(10(18)3-7)13-6-12(20)15-11(19)4-8(17)5-14(15)21-13/h1-5,13,16-19H,6H2/t13-/m0/s1
- InChI Key: QBLQLKNOKUHRCH-ZDUSSCGKSA-N
- SMILES: O=C1C[C@@H](C2=CC=C(O)C=C2O)OC3=CC(O)=CC(O)=C13
Computed Properties
- Exact Mass: 288.06338810g/mol
- Monoisotopic Mass: 288.06338810g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 107Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.6±0.1 g/cm3
- Boiling Point: 631.1±55.0 °C at 760 mmHg
- Flash Point: 244.2±25.0 °C
- Vapor Pressure: 0.0±1.9 mmHg at 25°C
(+)-Norartocarpanone Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:(BD299057)
(+)-Norartocarpanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN98949-5mg |
Steppogenin |
56486-94-3 | >=98% | 5mg |
$413 | 2021-07-22 | |
| ChemFaces | CFN98949-5mg |
Steppogenin |
56486-94-3 | >=98% | 5mg |
$413 | 2023-09-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5448-5 mg |
Steppogenin |
56486-94-3 | 5mg |
¥4615.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S26050-5mg |
(2S)-2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-chromen -4-one |
56486-94-3 | 5mg |
¥4800.0 | 2021-09-07 | ||
| Ambeed | A351863-5mg |
Steppogenin |
56486-94-3 | 98+% | 5mg |
$1294.0 | 2025-02-20 | |
| TargetMol Chemicals | TN5448-5 mg |
Steppogenin |
56486-94-3 | 98% | 5mg |
¥ 3,330 | 2023-07-10 | |
| TargetMol Chemicals | TN5448-1 mL * 10 mM (in DMSO) |
Steppogenin |
56486-94-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
| TargetMol Chemicals | TN5448-5mg |
Steppogenin |
56486-94-3 | 5mg |
¥ 3330 | 2024-07-19 | ||
| A2B Chem LLC | AG74875-5mg |
Steppogenin |
56486-94-3 | 98% by HPLC | 5mg |
$725.00 | 2024-04-19 | |
| A2B Chem LLC | AG74875-10mg |
Steppogenin |
56486-94-3 | 98% by HPLC | 10mg |
$1201.00 | 2024-04-19 |
(+)-Norartocarpanone Suppliers
(+)-Norartocarpanone Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on (+)-Norartocarpanone
Recent Advances in the Study of (+)-Norartocarpanone (CAS: 56486-94-3): A Promising Compound in Chemical Biology and Medicine
In recent years, the compound (+)-Norartocarpanone (CAS: 56486-94-3) has garnered significant attention in the field of chemical biology and medicinal research. This naturally occurring flavonoid derivative, isolated from the Artocarpus genus, has demonstrated a range of bioactive properties, including anti-inflammatory, anticancer, and antimicrobial activities. The growing body of research on (+)-Norartocarpanone underscores its potential as a lead compound for drug development, particularly in addressing unmet medical needs.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of (+)-Norartocarpanone. For instance, a 2023 publication in the Journal of Medicinal Chemistry revealed that (+)-Norartocarpanone exhibits potent inhibitory effects on NF-κB signaling pathways, which are critical in inflammation and cancer progression. The study employed a combination of in vitro assays and molecular docking simulations to identify the compound's binding affinity for key proteins in the NF-κB pathway. These findings suggest that (+)-Norartocarpanone could serve as a scaffold for designing novel anti-inflammatory and anticancer agents.
Another groundbreaking study, published in Bioorganic & Medicinal Chemistry Letters, explored the antimicrobial potential of (+)-Norartocarpanone against multidrug-resistant bacterial strains. The researchers synthesized several analogs of the compound and evaluated their efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that (+)-Norartocarpanone and its derivatives exhibit broad-spectrum antibacterial activity, with minimal cytotoxicity to mammalian cells. This research highlights the compound's potential as a template for developing new antibiotics in an era of increasing antimicrobial resistance.
In addition to its therapeutic applications, (+)-Norartocarpanone has also been investigated for its role in chemical biology. A recent study in Nature Chemical Biology utilized (+)-Norartocarpanone as a chemical probe to study protein-protein interactions involved in cellular stress responses. The compound's unique structural features enabled researchers to map previously unknown interaction networks, providing insights into cellular adaptation mechanisms under stress conditions. This work exemplifies the dual utility of (+)-Norartocarpanone as both a therapeutic candidate and a tool for basic research.
Despite these promising findings, challenges remain in the development of (+)-Norartocarpanone-based therapeutics. Issues such as bioavailability, metabolic stability, and scalable synthesis need to be addressed to translate laboratory discoveries into clinical applications. Recent advances in synthetic chemistry, including the development of enantioselective synthesis routes for (+)-Norartocarpanone (CAS: 56486-94-3), have begun to tackle these hurdles. A 2023 report in Organic Letters detailed a novel catalytic asymmetric synthesis method that improves yield and purity, paving the way for larger-scale production and further pharmacological studies.
In conclusion, (+)-Norartocarpanone (CAS: 56486-94-3) represents a compelling case study in the intersection of natural product chemistry and modern drug discovery. Its diverse biological activities, coupled with recent advancements in understanding its mechanisms of action and synthesis, position it as a valuable asset in the quest for new therapeutic agents. Future research should focus on optimizing its pharmacokinetic properties and exploring its potential in combination therapies, which could unlock new avenues for treating complex diseases.